molecular formula C12H17NS B1379186 2-[2-(Thiophen-2-yl)ethenyl]azepane CAS No. 1461726-86-2

2-[2-(Thiophen-2-yl)ethenyl]azepane

Cat. No.: B1379186
CAS No.: 1461726-86-2
M. Wt: 207.34 g/mol
InChI Key: XTLXNAKRNJSIHK-BQYQJAHWSA-N
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Description

2-[2-(Thiophen-2-yl)ethenyl]azepane is a versatile chemical compound with the molecular formula C12H17NS and a molecular weight of 207.34 g/mol . It features a seven-membered azepane ring substituted with a thiophene ring via an ethenyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Thiophen-2-yl)ethenyl]azepane typically involves the reaction of thiophene derivatives with azepane precursors under specific conditions. One common method includes the condensation of thiophene-2-carbaldehyde with azepane in the presence of a base, such as potassium carbonate, and a suitable solvent like ethanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ethenyl linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Thiophen-2-yl)ethenyl]azepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Thiophen-2-yl)ethenyl]azepane has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Thiophen-2-yl)ethenyl]azepane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with polar amino acids. These interactions can lead to changes in protein conformation and function, ultimately affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a thiophene ring and an azepane ring linked by an ethenyl group. This structure imparts distinct chemical properties, making it a valuable scaffold for the development of new compounds with diverse applications in various fields.

Biological Activity

2-[2-(Thiophen-2-yl)ethenyl]azepane is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a thiophene ring and an azepane moiety, suggests various interactions with biological systems. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.

The compound has the following key characteristics:

  • Chemical Formula : C₁₁H₁₃N
  • CAS Number : 1461726-86-2
  • Molecular Weight : 175.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The amine functionality allows for hydrogen bonding and ionic interactions, which are crucial for modulating enzyme activity and receptor function.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes due to its structural features.
  • Receptor Binding : It may bind to neurotransmitter receptors, influencing neurological pathways.

Pharmacological Studies

Research indicates that this compound exhibits several pharmacological properties:

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against Gram-positive bacteria
NeuropharmacologicalPotential effects on serotonin receptors
Enzyme InhibitionPossible inhibition of acetylcholinesterase

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of thiophene derivatives, including this compound. Results indicated that while the compound showed some inhibitory activity against certain bacterial strains, it was less effective than established antibiotics (MIC values ranged from 100–400 µg/mL) .

Case Study 2: Neuropharmacological Potential

Research conducted on similar azepane derivatives highlighted their role as selective serotonin receptor agonists. These findings suggest that this compound could be investigated further for its potential in treating mood disorders and anxiety .

Properties

IUPAC Name

2-[(E)-2-thiophen-2-ylethenyl]azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NS/c1-2-5-11(13-9-3-1)7-8-12-6-4-10-14-12/h4,6-8,10-11,13H,1-3,5,9H2/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLXNAKRNJSIHK-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C=CC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(NCC1)/C=C/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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